

Meluadrine Free Base: A Technical Whitepaper on its Chemical, Physical, and Pharmacological Properties

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Compound of Interest

Compound Name: Meluadrine

Cat. No.: B152843

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Meluadrine is a potent and selective β 2-adrenergic receptor agonist, investigated for its tocolytic properties. This document provides a comprehensive overview of the chemical and physical characteristics of **Meluadrine** free base, alongside a detailed exploration of its pharmacological mechanism of action. This technical guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering meticulously organized data, detailed experimental methodologies, and visual representations of its signaling pathway.

Chemical and Physical Properties

Meluadrine, with the IUPAC name 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol, is a chiral molecule. The following tables summarize its key chemical and physical properties. While experimental data for some properties of the free base are not readily available in the public domain, computed values from reliable sources are provided and clearly indicated.

Chemical Identification

Property	Value	Source
IUPAC Name	4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol	PubChem[1]
Chemical Formula	C ₁₂ H ₁₈ ClNO ₂	PubChem[1]
Molecular Weight	243.73 g/mol	PubChem[1]
CAS Number	134865-33-1	PubChem[1]
Canonical SMILES	CC(C)(C)NC--INVALID-LINK--O	PubChem[1]

Physicochemical Properties

Property	Value	Method
Melting Point	Data not available	-
Boiling Point	Data not available	-
Aqueous Solubility	Data not available	-
pKa	Data not available	-
logP (XLogP3-AA)	1.9	Computed

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a compound like **Meluadrine** are crucial for reproducible research. The following sections outline standard methodologies that can be applied.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **Meluadrine** free base transitions to a liquid.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

- A small, finely powdered sample of **Meluadrine** free base is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Micro-scale Method)

Objective: To determine the temperature at which the vapor pressure of liquid **Meluadrine** free base equals the atmospheric pressure.

Apparatus: Thiele tube or micro-boiling point apparatus, small test tube, capillary tube, thermometer, heating source.

Procedure:

- A small amount of **Meluadrine** free base is placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end-down into the test tube.
- The apparatus is heated gently.
- A continuous stream of bubbles emerging from the capillary tube indicates that the boiling point has been exceeded.
- The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of **Meluadrine** free base in an aqueous solution at a specific temperature.

Apparatus: Shake-flask or rotator, constant temperature bath, analytical balance, filtration system (e.g., syringe filters), a suitable analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

- An excess amount of solid **Meluadrine** free base is added to a known volume of purified water or a buffer of a specific pH in a sealed flask.
- The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is filtered to remove undissolved solid.
- The concentration of **Meluadrine** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of **Meluadrine** free base.

Apparatus: Potentiometer with a pH electrode, burette, stirrer, titration vessel.

Procedure:

- A known amount of **Meluadrine** free base is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is measured after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted.
- The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

logP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient of **Meluadrine** free base.

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18) and a UV detector.

Procedure:

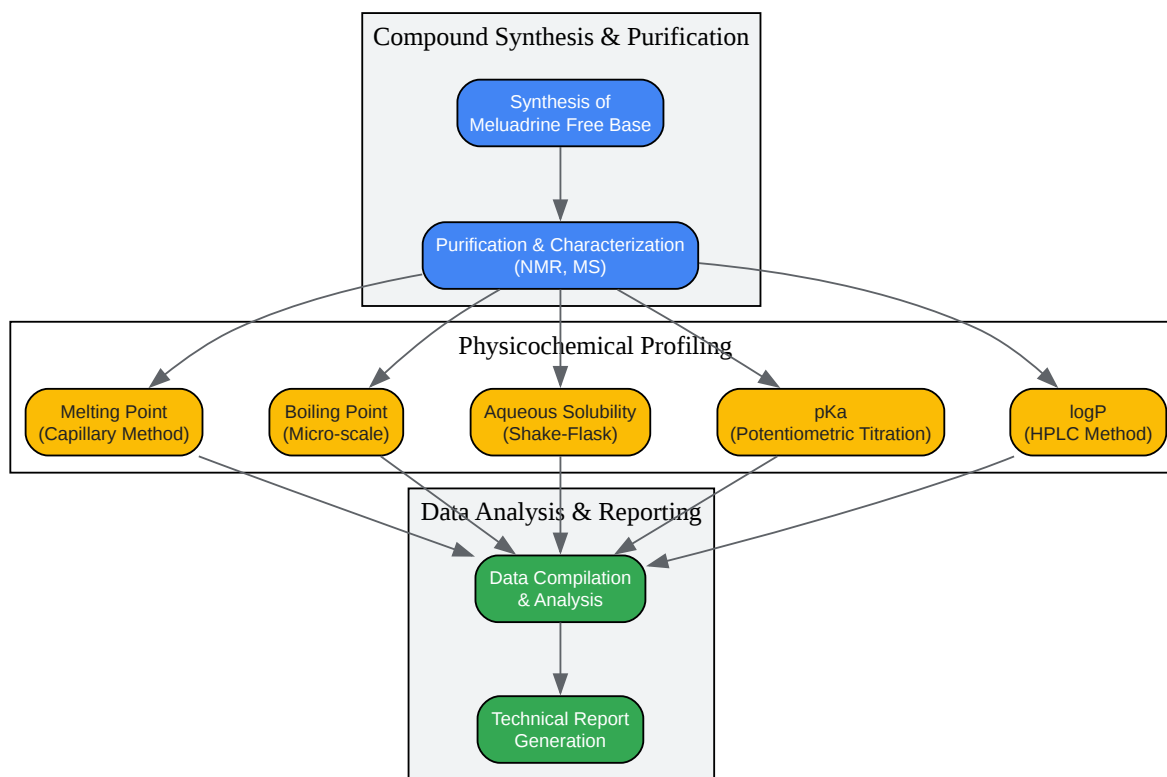
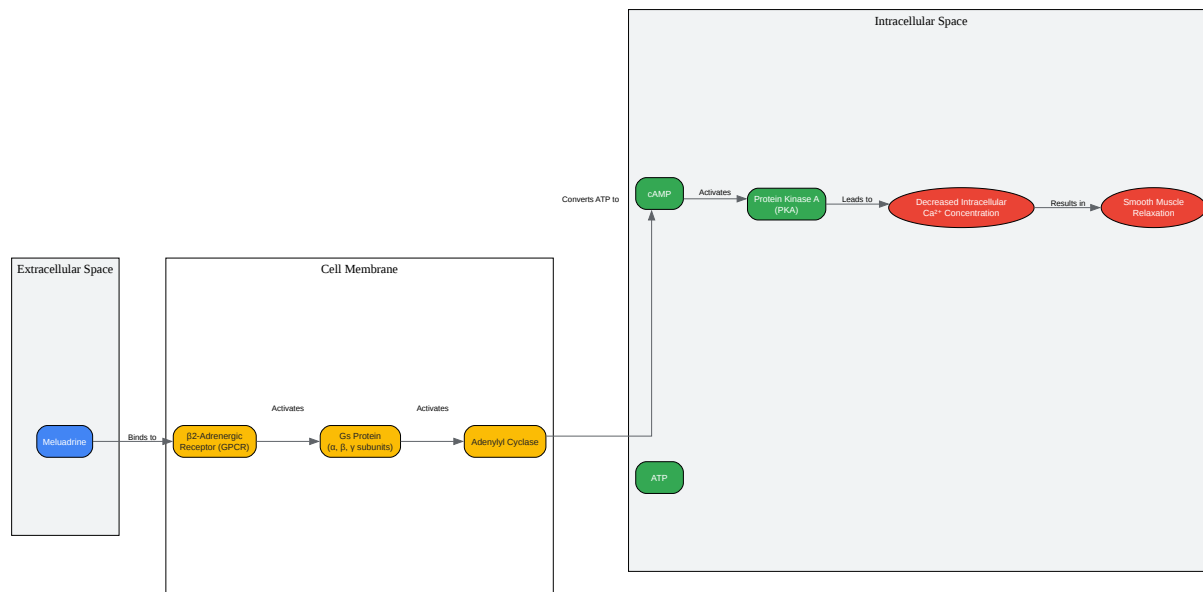
- A calibration curve is generated by injecting a series of standard compounds with known logP values and recording their retention times.
- A solution of **Meluadrine** free base is injected into the HPLC system under the same chromatographic conditions.
- The retention time of **Meluadrine** is measured.
- The logP of **Meluadrine** is calculated from its retention time using the calibration curve established with the standard compounds.

Pharmacology and Mechanism of Action

Meluadrine is a selective agonist for β 2-adrenergic receptors. Its pharmacological effects are primarily mediated through the activation of these receptors, which are G-protein coupled receptors (GPCRs).

Signaling Pathway

The binding of **Meluadrine** to the β 2-adrenergic receptor initiates a cascade of intracellular events, as depicted in the following diagram.



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References

- 1. The Cyclic AMP Pathway - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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